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Compound of Interest

Compound Name: (S)-Cdc7-IN-18

Cat. No.: B10819919 Get Quote

An in-depth guide to (S)-Cdc7-IN-18, a potent inhibitor of Cell Division Cycle 7 (CDC7) kinase,

for researchers and drug development professionals. This document provides comprehensive

details on its mechanism of action, applications in cancer research, and detailed protocols for

its use in laboratory settings.

Supplier Information
(S)-Cdc7-IN-18 is available from several suppliers for research purposes. Key suppliers

include:

MedChemExpress

Hölzel-Diagnostika

TargetMol

Gentaur

Note: This product is intended for research use only and is not for human, veterinary, or

therapeutic use.[1]

Datasheet and Physicochemical Properties
(S)-Cdc7-IN-18, also identified as compound 1-2 in patent WO2020239107A1, is a highly

effective and specific inhibitor of the CDC7 enzyme.[2][3]
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Property Value Reference

Target CDC7/DBF4 Kinase [1][3][4]

IC50 (Enzymatic) 1.29 nM (against Cdc7/DBF4) [1][3][4]

IC50 (Cell-based) 53.62 nM (in COLO205 cells) [1][3][4]

Molecular Weight 367.47 g/mol [1]

CAS Number 2562329-14-8 [1]

Storage Conditions
Recommended storage at

-20°C.
[1]

Application Notes
Introduction
Cell Division Cycle 7 (CDC7) is a highly conserved serine/threonine kinase that is a critical

regulator of the cell cycle, specifically in the initiation of DNA replication.[5][6] It forms an active

complex with its regulatory subunit, Dbf4 (in humans, also known as ASK), creating the Dbf4-

dependent kinase (DDK).[7][8] The DDK complex is essential for the transition from the G1 to

the S phase of the cell cycle.[9][10]

Mechanism of Action
The primary function of the CDC7-Dbf4 (DDK) complex is to phosphorylate multiple subunits of

the minichromosome maintenance (MCM) complex (MCM2-7).[9][11][12] The MCM complex is

the catalytic core of the replicative helicase, which is responsible for unwinding double-

stranded DNA at replication origins. Phosphorylation by DDK is a crucial trigger that activates

the MCM helicase, allowing the DNA replication machinery to assemble and initiate DNA

synthesis.[6][7][9]

(S)-Cdc7-IN-18 acts as a potent ATP-competitive inhibitor of CDC7 kinase. By binding to the

kinase's ATP pocket, it blocks the phosphorylation of the MCM complex. This inhibition

prevents the initiation of DNA replication, causing cells to arrest in the S phase.[7][9] In cancer

cells, which are characterized by rapid and uncontrolled proliferation and often exhibit
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dysregulated cell cycle checkpoints, this replication stress can lead to mitotic failure and

programmed cell death (apoptosis).[7][9]

Therapeutic Potential
The expression of CDC7 is often upregulated in a wide range of human cancers, and its

overexpression can be correlated with poor clinical outcomes.[2][10] This makes CDC7 an

attractive target for anticancer therapies.[10] By selectively targeting the DNA replication

machinery that is highly active in cancer cells, CDC7 inhibitors like (S)-Cdc7-IN-18 can induce

apoptosis in tumor cells while potentially having a less severe effect on normal, healthy cells.[9]

[10] Research has shown that inhibiting CDC7 can sensitize cancer cells to DNA-damaging

chemotherapy agents, suggesting a promising role in combination therapies.[13]
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Caption: CDC7 signaling pathway in DNA replication initiation.
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Experimental Protocols
The following are generalized protocols that can be adapted for use with (S)-Cdc7-IN-18. It is

crucial to optimize concentrations and incubation times for your specific cell line and

experimental conditions.

Protocol 1: In Vitro Kinase Assay
This protocol determines the direct inhibitory effect of (S)-Cdc7-IN-18 on the enzymatic activity

of the Cdc7/Dbf4 complex.

Materials:

Recombinant human Cdc7/Dbf4 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

MCM2 peptide substrate

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™)

(S)-Cdc7-IN-18 stock solution (e.g., 10 mM in DMSO)

ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper

Microplate reader or scintillation counter

Procedure:

Compound Dilution: Prepare a serial dilution of (S)-Cdc7-IN-18 in kinase buffer. Include a

DMSO-only control.

Reaction Setup: In a 96-well plate, add the diluted inhibitor, the Cdc7/Dbf4 enzyme, and the

MCM2 substrate.

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a

specified time (e.g., 60 minutes).
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Stop Reaction & Detect:

For ADP-Glo™: Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP.

Then, add Kinase Detection Reagent to convert ADP to ATP and measure the generated

luminescence.

For Radiometric Assay: Spot the reaction mixture onto P81 paper. Wash the paper

extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the

remaining radioactivity on the paper using a scintillation counter.

Data Analysis: Plot the percentage of kinase activity against the log concentration of (S)-
Cdc7-IN-18. Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability/Antiproliferation Assay
(MTT/MTS Assay)
This protocol measures the effect of (S)-Cdc7-IN-18 on the proliferation of a cancer cell line to

determine its cellular IC50.[10]

Materials:

Cancer cell line of interest (e.g., COLO205)

Complete cell culture medium

(S)-Cdc7-IN-18 stock solution (10 mM in DMSO)

96-well cell culture plates

MTT or MTS reagent

Solubilization buffer (for MTT)

Microplate reader

Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000

cells/well) and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of (S)-Cdc7-IN-18 in complete medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the inhibitor. Include a DMSO-only vehicle control.

Incubation: Incubate the plate for 72 hours (or a desired time period) in a standard cell

culture incubator (37°C, 5% CO2).

Viability Measurement:

Add MTT or MTS reagent to each well according to the manufacturer's instructions.

Incubate for 1-4 hours. MTS produces a soluble formazan product, while MTT produces

an insoluble one.

If using MTT, add the solubilization buffer and incubate until the formazan crystals are

dissolved.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for

MTT, 490 nm for MTS) using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage

of cell viability against the log concentration of (S)-Cdc7-IN-18 and calculate the IC50 value.
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Caption: Experimental workflow for IC50 determination using a cell viability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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